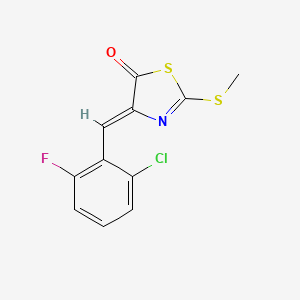
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
描述
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as CFB or CFB-113, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFB-113 belongs to the thiazolone family of compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 is not fully understood. However, it has been suggested that 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 exerts its biological activities by modulating various signaling pathways. For example, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113. One potential direction is the further exploration of its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, the development of new derivatives of 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 with improved biological activity and reduced toxicity is another potential direction for future research.
科学研究应用
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, 4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one-113 has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS2/c1-16-11-14-9(10(15)17-11)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKJXRLILRLDRF-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=CC=C2Cl)F)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4780256.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-isopropylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4780257.png)
![2-[(4-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4780259.png)
![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4780274.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4780283.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4780285.png)
![1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4780293.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4780302.png)
![ethyl (2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4780304.png)
![7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4780311.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4780319.png)
![ethyl 3,5,6-trichloro-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]pyridine-2-carboxylate](/img/structure/B4780323.png)

![ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4780353.png)